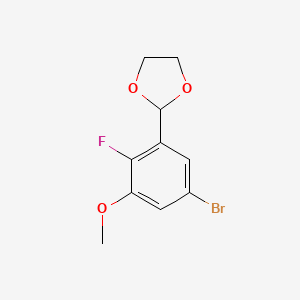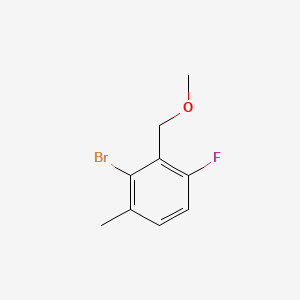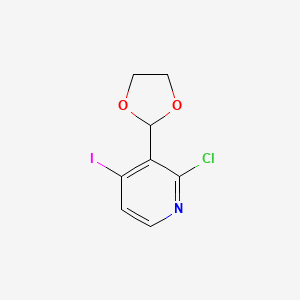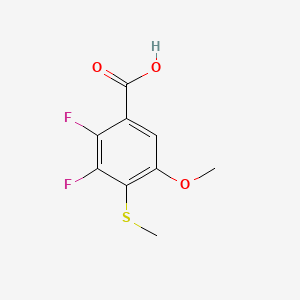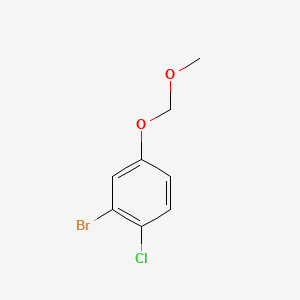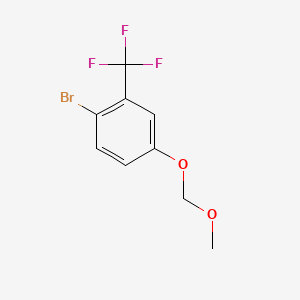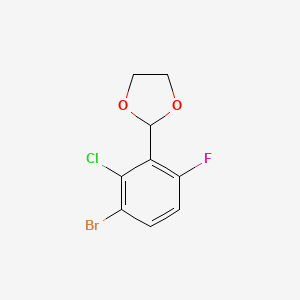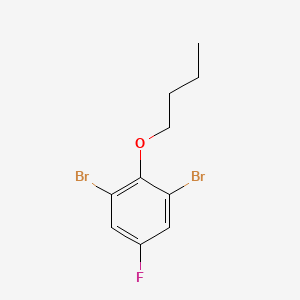
1,3-Dibromo-2-butoxy-5-fluorobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dibromo-2-butoxy-5-fluorobenzene is an organic compound with the molecular formula C10H11Br2FO. It has a molecular weight of 326 . It is a liquid in its physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H11Br2FO/c1-2-3-4-14-10-8(11)5-7(13)6-9(10)12/h5-6H,2-4H2,1H3 . This code provides a specific textual representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a liquid . Its exact physical and chemical properties such as boiling point, melting point, and density are not specified in the available resources.Aplicaciones Científicas De Investigación
Spectroscopic Analysis
Research has been conducted on the structural analysis of similar compounds to 1,3-Dibromo-2-butoxy-5-fluorobenzene using spectroscopic methods. For example, Ilango et al. (2008) performed normal coordinate calculations of 2-chloro-1,3-dibromo-5-fluorobenzene using Wilson's FG matrix mechanism, which provided insights into both in-plane and out-of-plane vibrations of such compounds (Ilango et al., 2008).
Synthesis of Functionalized Compounds
Sharif et al. (2013) demonstrated the use of similar dibrominated fluorobenzenes, including 1,3-dibromo-4-fluorobenzene, in the site-selective Suzuki–Miyaura cross-coupling reactions. These reactions are crucial for the preparation of various functionalized compounds, which have applications in pharmaceuticals and materials science (Sharif et al., 2013).
Crystal Structure Prediction
Misquitta et al. (2008) used first-principles calculations to predict the crystal structure of molecules like 1,3-dibromo-2-chloro-5-fluorobenzene. This kind of research is important for understanding the solid-state properties of such compounds, which can be relevant in designing new materials (Misquitta et al., 2008).
Organometallic Chemistry
Pike et al. (2017) discussed the increasing recognition of fluorobenzenes as versatile solvents in organometallic chemistry and transition-metal-based catalysis. This research indicates the potential of using compounds like this compound in similar contexts (Pike et al., 2017).
Biodegradation Studies
Moreira et al. (2009) investigated the biodegradation of similar difluorobenzenes, which are used as intermediates in industrial synthesis. This research is crucial for understanding the environmental impact and degradation pathways of such compounds (Moreira et al., 2009).
Safety and Hazards
Propiedades
IUPAC Name |
1,3-dibromo-2-butoxy-5-fluorobenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Br2FO/c1-2-3-4-14-10-8(11)5-7(13)6-9(10)12/h5-6H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCNNDOBGBYQQKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1Br)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Br2FO |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.00 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




